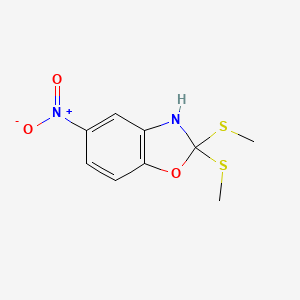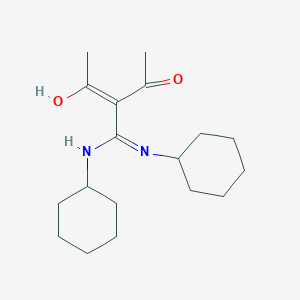
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is a chemical compound with the molecular formula C12H19NO2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 3-position are replaced by bis(cyclohexylamino)methylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- typically involves the reaction of pentane-2,4-dione with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bis(cyclohexylamino)methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical processes and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the bis(cyclohexylamino)methylene groups.
3-(bis(methylthio)methylene)pentane-2,4-dione: A similar compound with methylthio groups instead of cyclohexylamino groups.
3-(bis(benzylthio)methylene)pentane-2,4-dione: Another derivative with benzylthio groups.
Uniqueness
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is unique due to the presence of the bis(cyclohexylamino)methylene groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H30N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(E)-2-acetyl-N,N'-dicyclohexyl-3-hydroxybut-2-enimidamide |
InChI |
InChI=1S/C18H30N2O2/c1-13(21)17(14(2)22)18(19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h15-16,21H,3-12H2,1-2H3,(H,19,20)/b17-13- |
Clé InChI |
IXVDHDFVYUWYAP-LGMDPLHJSA-N |
SMILES isomérique |
C/C(=C(\C(=O)C)/C(=NC1CCCCC1)NC2CCCCC2)/O |
SMILES canonique |
CC(=C(C(=O)C)C(=NC1CCCCC1)NC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14219541.png)
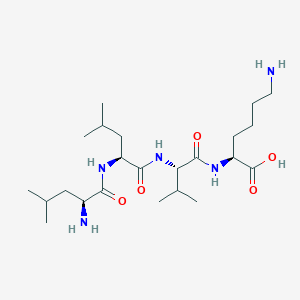
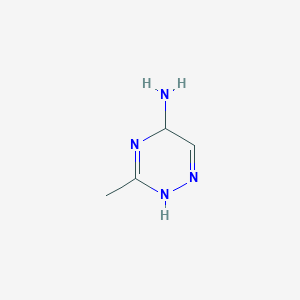

![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
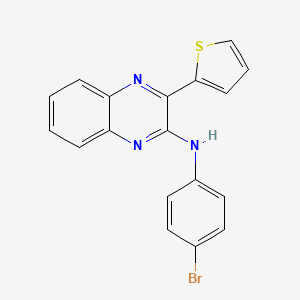
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
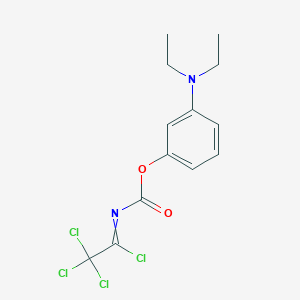
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
